SGC6870N -

SGC6870N

Catalog Number: EVT-1535554
CAS Number:
Molecular Formula: C23H21BrN2O2S
Molecular Weight: 469.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGC6870N is a negative control for SGC6870 (GLXC-21306).
Synthesis Analysis

The synthesis of SGC6870N involves several key steps that typically include the formation of the thiophene ring and subsequent modifications to achieve the desired functional groups. While specific synthetic routes are not detailed in the available literature, compounds of this nature are usually synthesized through multi-step organic reactions involving halogenation, carbonylation, and amination processes. The technical details would likely encompass:

  • Starting Materials: Precursors such as brominated thiophene derivatives and substituted phenyl groups.
  • Reagents: Common reagents might include bases, solvents, and catalysts suitable for facilitating reactions like nucleophilic substitutions or coupling reactions.
  • Conditions: Reaction conditions such as temperature, pressure, and reaction time would be optimized to ensure high yields and purity.
Molecular Structure Analysis

The molecular structure of SGC6870N can be represented as follows:

  • Chemical Structure: The compound features a bromothiophene moiety attached to a carbonyl group and a dimethylphenyl substituent. The structural arrangement contributes to its biological activity profile.

Structural Data

  • Exact Mass: 468.05 g/mol
  • Molecular Geometry: The presence of multiple functional groups suggests a complex three-dimensional arrangement that may influence its interaction with biological targets.
Chemical Reactions Analysis

SGC6870N primarily serves as a negative control in experimental setups involving protein arginine methyltransferase 6 (PRMT6). Its chemical reactivity profile is characterized by:

  • Inactivity Against PRMT6: As an inactive enantiomer, SGC6870N does not participate in the same biochemical pathways as its active counterpart, allowing researchers to discern specific effects in biological assays.
  • Potential Reactions: While detailed reaction mechanisms are not explicitly outlined in the literature, compounds with similar structures may undergo typical electrophilic aromatic substitutions or nucleophilic attacks under appropriate conditions.
Mechanism of Action

The mechanism of action for SGC6870N is primarily based on its role as an inactive control. It does not exhibit activity against PRMT6, thus serving to validate findings obtained with the active enantiomer (SGC6870). This allows researchers to confirm that observed effects in their experiments are specifically due to the active compound rather than nonspecific interactions.

Process Data

  • Biological Interaction: By providing a baseline for comparison, SGC6870N helps elucidate the specific biochemical pathways influenced by PRMT6 inhibitors.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under various conditions (light, heat) should be assessed to ensure reliable use in experimental setups.
  • Reactivity: As an inactive enantiomer, it exhibits limited reactivity compared to its active counterpart.
Applications

SGC6870N finds its primary application in scientific research as a negative control in studies evaluating the effects of PRMT6 inhibitors. Its use allows researchers to:

  • Validate experimental results by comparing them against a non-active reference.
  • Investigate the biochemical pathways associated with arginine methylation without interference from active compounds.
Introduction to SGC6870N: Chemical Identity and Research Context

Structural Genomics Consortium (SGC) Probe Classification Framework

The Structural Genomics Consortium (SGC) establishes rigorous criteria for chemical probes—potent, selective inhibitors (>30-fold selectivity over related targets) with demonstrated cellular activity (≤1 µM). Within this framework, SGC6870N is designated as the negative control for the PRMT6-targeting probe SGC6870 (the active (R)-enantiomer). This pairing adheres to SGC’s requirement for inactive analogs to validate target-specific effects, minimizing misinterpretation from off-target interactions or assay artifacts [1] [8].

Chemical Nomenclature and Structural Properties of SGC6870N

SGC6870N is the (S)-enantiomer of the benzodiazepine-based compound targeting PRMT6. Key identifiers include:

  • IUPAC Name: (S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
  • Molecular Formula: C₂₃H₂₁BrN₂O₂S
  • Molecular Weight: 469.4 g/mol [1] [5] [10]

Structural features comprise a chiral benzodiazepine core linked to 5-bromothiophene and 3,5-dimethylphenyl groups. Its stereochemistry at the C5 position dictates inactivity: the (S)-configuration disrupts optimal binding to PRMT6’s allosteric site, unlike the active (R)-enantiomer (SGC6870) [2] [8].

Table 1: Physicochemical Properties of SGC6870N

PropertyValue
Purity≥98% (HPLC) [1] [5]
Optical Rotation ([α]D)-265° to -295° (c=0.5 in MeOH) [5]
Solubility in DMSO100 mM (46.94 mg/mL) [1]
Storage Conditions-20°C (solid); -80°C (solutions) [5]
CAS Registry Number2561471-15-4 [1]

Role as a Negative Control in PRMT6 Inhibition Studies

SGC6870N is biologically inert against PRMT6 (IC₅₀ >50 µM), contrasting sharply with SGC6870’s potency (IC₅₀ = 77 ± 6 nM). This inertness enables critical experimental applications:

  • Target Specificity Validation: In enzymatic screens, SGC6870N shows no inhibition across 33 methyltransferases (including PRMT1–9, PKMTs, DNMTs) at 10 µM, confirming SGC6870’s selectivity [2] [4].
  • Cellular Mechanism Studies: Unlike SGC6870, it fails to reduce H3R2me2a (histone H3 asymmetric dimethylation at arginine 2), a PRMT6 biomarker, in HEK293T cells—affirming that cellular effects of SGC6870 are on-target [2] [8].
  • Pharmacological Control: Rules out nonspecific effects from vehicle (DMSO), compound aggregation, or impurities [7].

Table 2: Functional Comparison of SGC6870N and SGC6870

ParameterSGC6870N ((S)-enantiomer)SGC6870 ((R)-enantiomer)
PRMT6 Inhibition (IC₅₀)>50 µM [2]77 ± 6 nM [2] [8]
Cellular ActivityNone observedIC₅₀ = 0.8 µM (H3R2me2a) [8]
SelectivityNo inhibition across 33 methyltransferases [2]>100-fold selective for PRMT6 [2] [4]
Binding MechanismNo binding to allosteric siteInduces loop conformation for allosteric inhibition [6]

Historical Development of Enantiomer-Specific Methyltransferase Probes

The discovery of SGC6870/SGC6870N exemplifies a strategic shift toward enantiomer pairs in chemical probe development:

  • Pre-2020 Challenges: Early PRMT6 inhibitors (e.g., EPZ020411, MS117) showed modest potency but poor selectivity due to high homology in PRMT catalytic cores [2].
  • Chiral Resolution Breakthrough: Screening of racemic compound (±)-1 identified the (R)-enantiomer as active. Subsequent optimization yielded (±)-2, resolved into SGC6870 (R) and SGC6870N (S) via chiral chromatography [2].
  • Allosteric Targeting: Structural studies (PDB: 6W6D) revealed SGC6870 binds an induced pocket via Gly158-Gly160 loop rearrangement—a mechanism inaccessible to SGC6870N due to steric incompatibility [2] [6].
  • Paradigm Influence: This enantiomer-pair approach is now standard for epigenetic probes (e.g., PRMT3 inhibitor SGC707/control), ensuring rigorous target validation [2] [7].

Properties

Product Name

SGC6870N

IUPAC Name

(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.397

InChI

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1

InChI Key

NIPTUMFVYBXSMZ-QFIPXVFZSA-N

SMILES

O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1

Solubility

Soluble in DMSO

Synonyms

SGC6870N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.